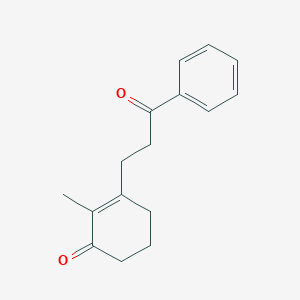
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are known for their versatile applications in organic synthesis, pharmaceuticals, and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This method yields the product with high diastereospecificity .
Industrial Production Methods
Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Grignard reagents, organocopper compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexenones.
Aplicaciones Científicas De Investigación
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds. This mechanism is crucial in its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar in structure but lacks the phenylpropyl group.
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy): Another cyclohexenone derivative with different substituents.
Uniqueness
2-Methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its phenylpropyl group enhances its potential for various chemical transformations and applications in different fields .
Propiedades
Número CAS |
82178-18-5 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-methyl-3-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18O2/c1-12-13(8-5-9-15(12)17)10-11-16(18)14-6-3-2-4-7-14/h2-4,6-7H,5,8-11H2,1H3 |
Clave InChI |
OOGULJUVWQCKRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1=O)CCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)
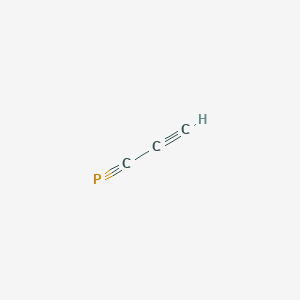
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
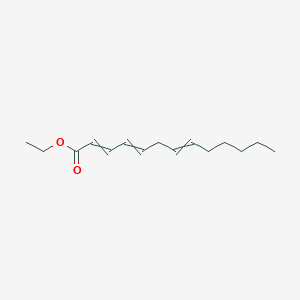
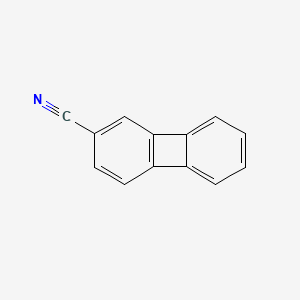
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
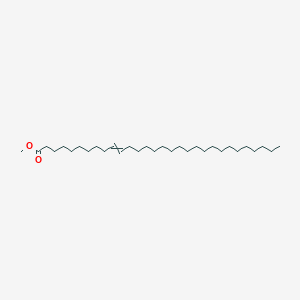
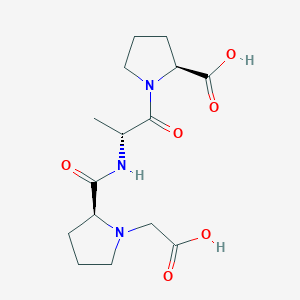
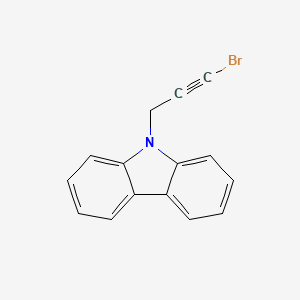
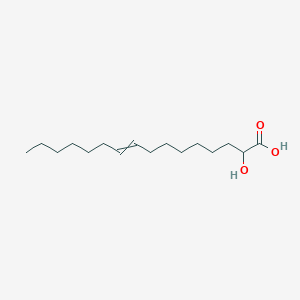
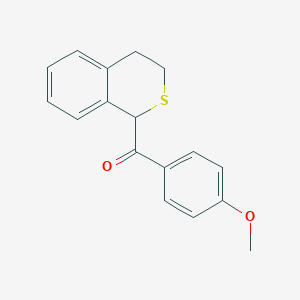
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

